

m-PEG4-CH2-alcohol solubility properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***m-PEG4-CH2-alcohol***

Cat. No.: ***B609255***

[Get Quote](#)

An In-depth Technical Guide on the Solubility Properties of **m-PEG4-CH2-alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **m-PEG4-CH2-alcohol**, also known as 2-[2-(2-methoxyethoxy)ethoxy]ethanol. This discrete polyethylene glycol (dPEG®) derivative is a valuable tool in bioconjugation, drug delivery, and as a linker in various chemical syntheses. Its solubility is a critical parameter for its application, influencing reaction conditions, formulation, and biological interactions.

Core Physicochemical Properties

m-PEG4-CH2-alcohol is a monofunctional PEG derivative characterized by a methoxy-capped tetraethylene glycol chain terminating in a primary alcohol. This structure provides a defined spacer length and confers specific physicochemical properties essential for its use in research and development.^[1] The terminal hydroxyl group serves as a versatile reactive handle for further chemical modification, while the hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.^{[1][2][3][4]}

Table 1: Physicochemical Data for **m-PEG4-CH2-alcohol**

Property	Value	Reference(s)
IUPAC Name	2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy] ethanol	[5]
Synonyms	Tetraethyleneglycol Monomethyl Ether, m-PEG4-alcohol	[5]
CAS Number	23783-42-8	[5]
Molecular Formula	C9H20O5	[5]
Molecular Weight	208.25 g/mol	[5]
Appearance	Colorless Liquid	[5]
Density	1.045 g/cm ³	[5]
Melting Point	-39 °C	[5]
Boiling Point	285.4 °C at 760 mmHg	[5]

Solubility Profile

The solubility of a PEG derivative is governed by its molecular weight, end-group functionality, and the nature of the solvent.[\[6\]](#) The **m-PEG4-CH₂-alcohol**, being a short-chain PEG, exhibits broad solubility in aqueous and polar organic solvents. This is primarily due to the ether oxygens and the terminal hydroxyl group, which can readily form hydrogen bonds with protic solvents.[\[6\]](#)[\[7\]](#) The hydrophilic PEG spacer is a key feature that increases solubility in aqueous media.[\[2\]](#)[\[3\]](#)

While specific quantitative solubility data for **m-PEG4-CH₂-alcohol** is limited, a comprehensive qualitative profile can be compiled from supplier data and the known behavior of structurally similar PEG molecules.[\[6\]](#)

Table 2: Qualitative Solubility Profile of **m-PEG4-CH₂-alcohol**

Solvent Class	Specific Solvents	Solubility Profile	Rationale
Aqueous	Water, Buffers (e.g., PBS)	Miscible	The compound is miscible in water. [5] The hydrophilic nature of the ethylene glycol units and the terminal hydroxyl group allows for high solubility in aqueous solutions. [6]
Polar Protic	Methanol, Ethanol	Soluble / Miscible	General polyethylene glycols are soluble in alcohols. [6] [8]
Polar Aprotic	DMSO, DMF, DCM, THF, Acetonitrile	Generally Soluble	PEGs exhibit good solubility in many polar aprotic solvents. [6]
Nonpolar	Hexane, Toluene	Insoluble / Slightly Soluble	PEGs are typically insoluble in nonpolar hydrocarbon solvents. [6]

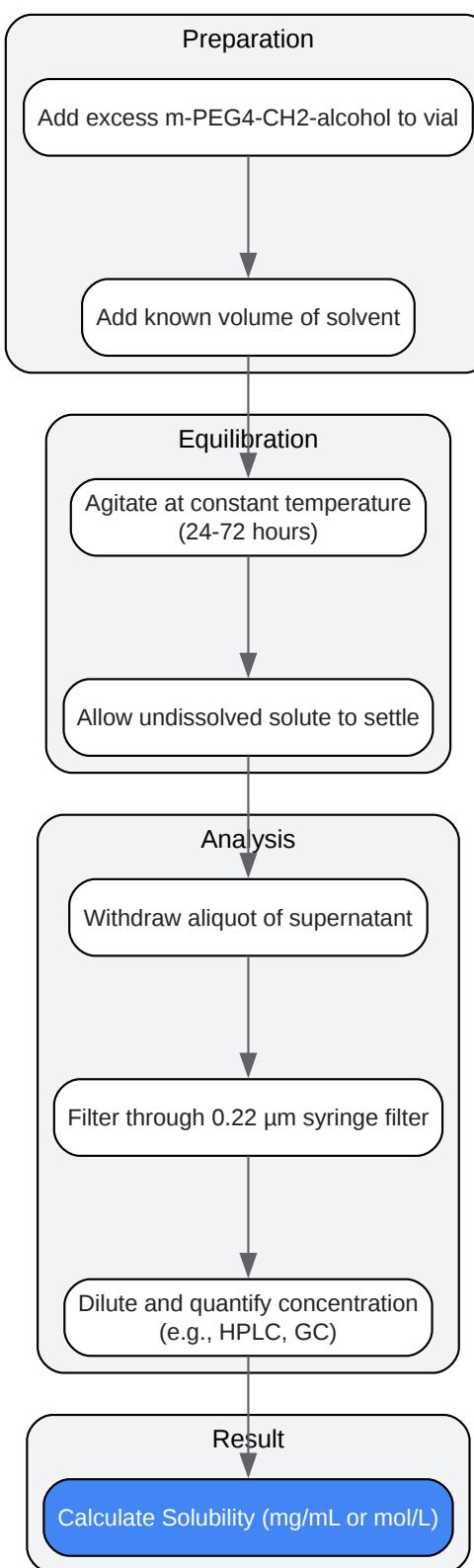
Experimental Protocols

Determining the precise solubility of a compound is crucial for its application. The equilibrium solubility can be determined using the shake-flask method, a widely accepted and robust technique.

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol provides a generalized methodology for determining the solubility of **m-PEG4-CH₂-alcohol** in a specific solvent at a controlled temperature.

1. Materials:


- **m-PEG4-CH2-alcohol**
- Solvent of interest (e.g., deionized water, PBS buffer, ethanol)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- Calibrated analytical instrumentation (e.g., HPLC-RI, GC-FID, or quantitative NMR)

2. Procedure:

- Preparation: Add an excess amount of **m-PEG4-CH2-alcohol** to a vial. The excess solid/liquid phase should be clearly visible.
- Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
- Phase Separation: After equilibration, let the vial stand undisturbed to allow undissolved material to settle.
- Sampling: Carefully withdraw a sample from the clear, supernatant layer.
- Filtration: Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Analysis: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of **m-PEG4-CH2-alcohol** in the diluted sample using a pre-calibrated analytical method.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in standard units such as mg/mL or mol/L, specifying the solvent and temperature.

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask method of solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]
- 2. cenmed.com [cenmed.com]
- 3. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 4. m-PEG4-CH2-alcohol [myskinrecipes.com]
- 5. ptc.bocsci.com [ptc.bocsci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peg.bocsci.com [peg.bocsci.com]
- To cite this document: BenchChem. [m-PEG4-CH2-alcohol solubility properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609255#m-peg4-ch2-alcohol-solubility-properties\]](https://www.benchchem.com/product/b609255#m-peg4-ch2-alcohol-solubility-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com